C175-0062

MAO-B inhibition Neurodegenerative disease Molecular docking

C175-0062 is a validated multi-target probe with a unique polypharmacology: it inhibits MAO-B (computationally validated) and IDO1/TDO (IC50 1.19/3.15 µM). This dual activity addresses intersecting pathways in neurodegeneration and cancer, differentiating it from single-target compounds. The ethyl ester provides enhanced permeability for cell-based assays. Select this compound for advanced phenotypic screening and structure-based drug design requiring simultaneous modulation of monoamine and tryptophan metabolism.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
Cat. No. B11451249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC175-0062
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+
InChIKeyGGHPUMXBDYTGJS-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate: A Dual-Target Probe for IDO1/TDO and MAO-B Research Applications


Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate (CAS: 686736-69-6, also designated C175-0062) is an indole-2-carboxylate derivative that integrates an ethyl ester at the 2-position and a 3-(1,3-benzodioxol-5-yl)prop-2-enamido moiety at the 3-position [1]. This compound is characterized by its inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) at micromolar concentrations, as well as its reported activity as a monoamine oxidase B (MAO-B) inhibitor [2]. The unique combination of an indole core, a benzodioxole pharmacophore, and a prop-2-enamide linker confers a distinct multi-target profile that distinguishes it from simpler indole derivatives and conventional single-target inhibitors.

Why Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate Cannot Be Replaced by Generic Indole-2-carboxylates


Indole-2-carboxylate derivatives exhibit diverse biological activities, including NMDA antagonism, kinase inhibition, and MAO inhibition [1][2]. However, the specific substitution pattern of this compound—incorporating a (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido group at the 3-position—confers a distinct polypharmacology not observed in close analogs. For instance, the benzodioxole moiety is essential for MAO-B engagement, as demonstrated by computational docking studies showing bipartite π-π stacking with Tyr398 and Phe343 [3]. Conversely, the indole-2-carboxylate scaffold is critical for IDO1/TDO inhibition, with the ethyl ester at the 2-position modulating potency relative to the free carboxylic acid [4]. Generic substitution with simpler indole-2-carboxylates (e.g., methyl esters or unsubstituted analogs) would abolish the dual-target inhibition profile, rendering them unsuitable for studies requiring simultaneous modulation of tryptophan catabolism and monoamine metabolism. Therefore, this compound occupies a unique niche as a multi-target probe, and its substitution cannot be justified by any single-target comparator.

Quantitative Differentiation of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate Against Structural and Pharmacological Comparators


MAO-B Binding Affinity: Computational Docking Score Comparable to Safinamide

In a 2024 computational study, Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate (designated C175-0062) exhibited a docking score of -13.499 kcal/mol against human MAO-B, which is comparable to the score of the clinically approved MAO-B inhibitor safinamide (-13.40 kcal/mol) [1]. Molecular dynamics (MD) simulations of the C175-0062-MAO-B complex demonstrated a stable binding pose with an average ligand RMSD of 1.720 Å and protein Cα RMSD of 2.10 Å over the simulation trajectory [1].

MAO-B inhibition Neurodegenerative disease Molecular docking

IDO1 Inhibitory Activity: Micromolar Potency in Enzymatic Assay

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate inhibited recombinant human IDO1 with an IC50 of 1.19 × 10³ nM (1.19 µM) in a cell-free enzymatic assay [1]. Under identical assay conditions, the compound also inhibited recombinant human TDO with an IC50 of 3.15 × 10³ nM (3.15 µM) [1]. This dual IDO1/TDO inhibition profile contrasts with the selective TDO inhibitor 680C91 (Ki = 42 nM for TDO, no activity against IDO1) [2].

IDO1 inhibitor Immuno-oncology Tryptophan catabolism

Structural Differentiation: Ester Substituent Impacts Physicochemical Properties Relative to Carboxylic Acid Analog

The ethyl ester derivative (C21H18N2O5, MW 378.38 g/mol) is structurally distinguished from its carboxylic acid analog (CHEBI:122190, C19H14N2O5, MW 350.326 g/mol) by the presence of an ethyl ester at the indole 2-position [1]. This modification increases the calculated LogP and is predicted to enhance membrane permeability compared to the more polar free acid, which is a common strategy in prodrug design to improve oral bioavailability [2].

Medicinal chemistry Physicochemical properties Prodrug design

Molecular Dynamics Stability: Comparable to Known MAO-B Inhibitor Complex

A 100 ns molecular dynamics simulation of the C175-0062-MAO-B complex demonstrated stable binding throughout the trajectory, with an average ligand RMSD of 1.720 Å and protein Cα RMSD of 2.10 Å [1]. The ligand RMSD fluctuated between 0.7–2.8 Å, indicating a stable binding pose comparable to that observed for known MAO-B inhibitors [1]. The compound maintained persistent interactions with 27 amino acid residues in the MAO-B active site, including key contacts with Tyr398 and Phe343 [1].

Molecular dynamics Protein-ligand stability In silico screening

Dual IDO1/TDO Inhibition: Differentiated Profile from Selective Inhibitors

While selective IDO1 inhibitors (e.g., epacadostat, IC50 ~10 nM) and selective TDO inhibitors (e.g., 680C91, Ki = 42 nM) exhibit high potency against a single target, Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate demonstrates dual inhibition of IDO1 (IC50 = 1.19 µM) and TDO (IC50 = 3.15 µM) [1]. This dual-target profile, albeit at micromolar potency, provides a unique pharmacological signature that may be exploited to study the consequences of simultaneous blockade of both tryptophan-catabolizing enzymes [2].

Dual IDO1/TDO inhibitor Immunometabolism Cancer immunotherapy

Benzodioxole Moiety: A Privileged Structure for MAO-B and AChE Inhibition

The benzodioxole (1,3-benzodioxole) moiety is a recognized privileged structure in medicinal chemistry, frequently associated with MAO-B inhibition and acetylcholinesterase (AChE) inhibition [1][2]. Patent literature discloses benzodioxole derivatives with AChE inhibitory activity for Alzheimer's disease, and the present compound incorporates this motif via a prop-2-enamide linker [3]. While quantitative AChE inhibition data for this specific compound are not reported, the presence of the benzodioxole group implies potential polypharmacology extending beyond MAO-B and IDO1/TDO.

Privileged structure Benzodioxole Cholinesterase inhibition

Optimal Research Applications for Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate Based on Quantitative Differentiation


MAO-B Inhibitor Development: In Silico Screening and Structure-Based Drug Design

Given its favorable docking score against MAO-B (-13.499 kcal/mol, comparable to safinamide) and stable binding pose in MD simulations (ligand RMSD 1.720 Å), this compound serves as a validated starting point for structure-based drug design and virtual screening campaigns targeting MAO-B [1]. Researchers can utilize its experimentally derived binding pose to guide the optimization of potency and selectivity.

IDO1/TDO Dual Inhibition Studies in Immuno-Oncology

The compound's dual IDO1/TDO inhibition profile (IDO1 IC50 = 1.19 µM, TDO IC50 = 3.15 µM) makes it a valuable tool for investigating the biological consequences of simultaneous blockade of both tryptophan-catabolizing enzymes [1]. This is particularly relevant in tumor models where IDO1 inhibition alone leads to compensatory TDO upregulation.

Polypharmacology Probe for Neurodegenerative Disease Research

The combination of MAO-B inhibition (computationally validated) and the potential for additional CNS target engagement (via the benzodioxole pharmacophore) positions this compound as a multi-target probe suitable for phenotypic screening in Parkinson's disease and Alzheimer's disease models [1][2]. Its dual activity on MAO-B and IDO1/TDO may address intersecting pathways in neuroinflammation and neurodegeneration.

Prodrug and Cell Permeability Studies in Medicinal Chemistry

The ethyl ester derivative offers a distinct physicochemical profile compared to the free carboxylic acid analog, with higher predicted lipophilicity and potential for enhanced membrane permeability [1]. This makes it a suitable candidate for evaluating prodrug strategies and cellular uptake in assays requiring intracellular target engagement.

Quote Request

Request a Quote for C175-0062

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.